N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with phenoxy acetic acid: The oxadiazole intermediate is then coupled with phenoxy acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the phenoxy acetamide derivative.
Benzylation: The final step involves the benzylation of the phenoxy acetamide derivative using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-phenoxyacetamide
- N-benzyl-2-(2-chlorophenoxy)acetamide
- N-benzyl-2-(2-tert-butyl-phenoxy)acetamide
Uniqueness
N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring and the chlorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-benzyl-2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-12-6-4-10-17(19)23-26-22(27-30-23)18-11-5-7-13-20(18)29-15-21(28)25-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
InChI Key |
MMAYQWUFTJGDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.